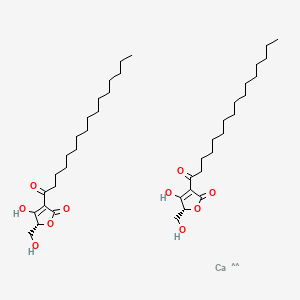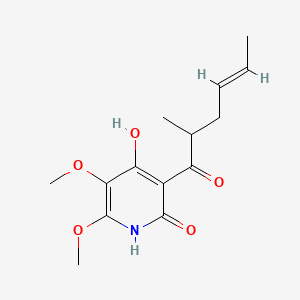
Harzianopyridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Harzianopyridone is a marine natural product derived from the fungus Trichoderma harzianum. It is known for its antifungal properties and has been identified as a potent inhibitor of mitochondrial complex II, specifically targeting succinate ubiquinone oxidoreductase . This compound has garnered significant attention due to its diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Méthodes De Préparation
Harzianopyridone is primarily obtained from the fermentation of Trichoderma harzianum. The biosynthesis involves the incorporation of labeled acetic acid and methionine, which are traced using nuclear magnetic resonance methods . The industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling parameters such as pH, temperature, and nutrient availability to enhance the production of secondary metabolites by the fungus .
Analyse Des Réactions Chimiques
Harzianopyridone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Harzianopyridone has a wide range of scientific research applications:
Medicine: It has shown potential as an antiviral agent, particularly against the Zika virus, by inhibiting RNA-dependent RNA polymerase. Additionally, its antifungal and antibacterial properties make it a candidate for developing new antimicrobial drugs.
Mécanisme D'action
Harzianopyridone exerts its effects by inhibiting mitochondrial complex II, specifically targeting succinate ubiquinone oxidoreductase . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in susceptible organisms. In the case of its antiviral activity, this compound binds directly to the RNA-dependent RNA polymerase of the Zika virus, suppressing its polymerase activity and inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Harzianopyridone is unique due to its dual role as an antifungal and antiviral agent. Similar compounds include:
Harziandione: A diterpene isolated from Trichoderma harzianum, which lacks antifungal activity but has structural similarities to this compound.
Trichodermin: Another secondary metabolite from Trichoderma species, known for its antifungal properties but with a different mechanism of action.
This compound stands out due to its potent inhibition of mitochondrial complex II and its broad-spectrum biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H19NO5 |
|---|---|
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
4-hydroxy-5,6-dimethoxy-3-[(E)-2-methylhex-4-enoyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+ |
Clé InChI |
FPYAYFJAGDIMEX-AATRIKPKSA-N |
SMILES isomérique |
C/C=C/CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O |
SMILES canonique |
CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
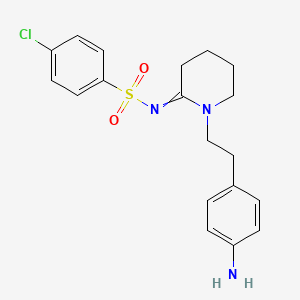
![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)

![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)

![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)

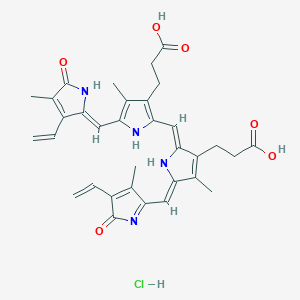
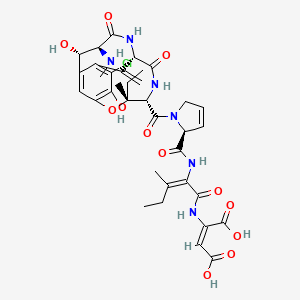
![(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764639.png)
